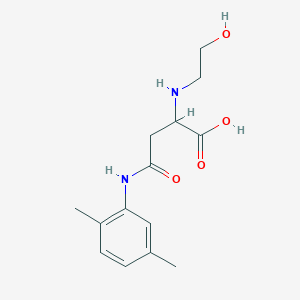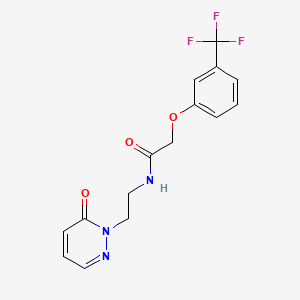
4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid, also known as DDAOH, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
科学的研究の応用
Novel Analytical Methods
Research in analytical chemistry has led to the development of sensitive detection methods for various compounds, including pesticides in agricultural samples. A study highlighted the synthesis of related haptens for the organophosphorous insecticide fenthion, demonstrating the potential of using similar chemical structures for enhancing analytical techniques in food safety. This approach could be relevant for analyzing residues of complex organic compounds in environmental and food samples, showcasing the broader applicability of chemicals structurally related to 4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid (Qi Zhang et al., 2008).
Biomedical Applications
In the biomedical field, compounds with structural similarities to 4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid have been explored for their therapeutic potential. For instance, allosteric modifiers of hemoglobin designed to decrease oxygen affinity show promise for clinical applications in conditions like ischemia or stroke. These compounds demonstrate how modifications in chemical structure can lead to significant biological effects, suggesting a potential area of research for 4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid in modulating protein function or as a lead compound in drug development (R. Randad et al., 1991).
Diagnostic Tools
The synthesis and optical properties of related compounds have been studied for applications as fluorescent probes, such as in Alzheimer's disease research. A specific study synthesized a fluorescent probe with high binding affinities towards beta-amyloid aggregates, demonstrating the utility of such compounds in molecular diagnostics and highlighting the potential research avenue for 4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid in creating diagnostic tools for neurodegenerative diseases (Huan-bao Fa et al., 2015).
Apoptosis Induction
Research into the mechanisms of apoptosis (programmed cell death) has identified compounds derived from or related to 4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid as mediators. A study on 4-Methylthio-2-oxobutanoic acid, a precursor to methional, revealed its potent inducer role in apoptosis in specific cell lines, suggesting potential applications in cancer therapy or studies on cell death mechanisms (G. Quash et al., 1995).
Metal-Templated Synthesis
In the field of inorganic chemistry, studies have explored the use of hydroxamic acid monomers in constructing macrocycles with metal ions such as Zirconium(IV). These macrocycles have potential applications in imaging and cancer treatment, demonstrating how structural analogs of 4-(2,5-Dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid can be utilized in creating complex molecular structures for biomedical applications (William Tieu et al., 2017).
特性
IUPAC Name |
4-(2,5-dimethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-9-3-4-10(2)11(7-9)16-13(18)8-12(14(19)20)15-5-6-17/h3-4,7,12,15,17H,5-6,8H2,1-2H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFPWOPFHJEHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC(C(=O)O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2938169.png)

![N-{2-methyl-3-[(propan-2-yloxy)methyl]phenyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2938173.png)
![3-(4-Methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2938174.png)
![1-(3-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2938175.png)


![2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2938178.png)
![4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B2938179.png)
![2-[[5-(3,4-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2938181.png)

